molecular formula C12H9N B1312658 3H-Benzo[e]indole CAS No. 232-84-8

3H-Benzo[e]indole

Cat. No.: B1312658
CAS No.: 232-84-8
M. Wt: 167.21 g/mol
InChI Key: ALGIYXGLGIECNT-UHFFFAOYSA-N
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Description

3H-Benzo[e]indole (CAS 232-84-8) is a benzo-fused indole derivative, recognized as a privileged scaffold in medicinal chemistry and organic synthesis. This compound serves as a vital synthetic intermediate for constructing complex molecules, including hasubanan alkaloids like hasubanonine . Its structural motif is prevalent in pharmacologically active compounds, and derivatives such as benzo[f]indole-4,9-diones are known to exhibit diversified biological activities including antineoplastic, antibacterial, and fungicidal properties . Recent synthetic methodologies have enabled efficient access to this compound-4,5-diones via copper-catalyzed oxidative annulation, highlighting its utility in developing new molecular entities . Beyond pharmaceuticals, this heterocyclic system shows significant promise in material science. Research demonstrates its application as an electron donor in squaraine-based small molecules for organic solar cells, where it contributes to a power conversion efficiency of 5.35% and a notably higher hole mobility compared to its indoline-based counterpart . As a versatile building block, this compound is instrumental in organic synthesis, pharmaceutical development, and the creation of advanced materials . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment in a well-ventilated place, avoiding the formation of dust and aerosols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-benzo[e]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGIYXGLGIECNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462924
Record name 3H-Benz[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232-84-8
Record name 3H-Benz[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3h Benzo E Indole and Its Derivatives

Regioselective Synthesis Approaches

Regioselectivity is a critical consideration in the synthesis of complex molecules like 3H-benzo[e]indoles, ensuring the precise placement of functional groups on the heterocyclic core.

A facile and efficient method for the synthesis of polysubstituted 3H-benzo[e]indoles involves the iodocyclization of 4-(2-prop-1-ynylphenyl)-1H-pyrroles. conicet.gov.ardntb.gov.ua This transformation is typically optimized using iodine in dichloromethane (B109758) with potassium carbonate as a base. conicet.gov.ar The process is believed to proceed through the formation of a three-membered iodonium (B1229267) intermediate from the enamine C=C double bond, followed by an intramolecular electrophilic aromatic substitution. acs.org The subsequent elimination of hydrogen iodide, facilitated by the base, leads to the aromatized 3H-benzo[e]indole product. conicet.gov.ar This method is notable for its operational simplicity and the ability to introduce an iodine atom at the 5-position, which can be used for further functionalization. conicet.gov.ar A key advantage of this strategy is the accessibility of the starting pyrroles, which can be efficiently prepared via a multi-component reaction. conicet.gov.ar

A new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles has also been developed, with key steps including efficient regioselective iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation. nih.govacs.org

Table 1: Selected Examples of Iodocyclization for the Synthesis of Polysubstituted 3H-Benzo[e]indoles conicet.gov.ar

Starting Pyrrole (B145914)ProductYield (%)
Ethyl 2-methyl-4-(2-(prop-1-yn-1-yl)phenyl)-1-tosyl-1H-pyrrole-3-carboxylateEthyl 5-iodo-2-methyl-1-tosyl-3H-benzo[e]indole-3-carboxylate85
Ethyl 1-benzyl-2-methyl-4-(2-(prop-1-yn-1-yl)phenyl)-1H-pyrrole-3-carboxylateEthyl 1-benzyl-5-iodo-2-methyl-3H-benzo[e]indole-3-carboxylate82
1-(2-Methyl-4-(2-(prop-1-yn-1-yl)phenyl)-1-tosyl-1H-pyrrol-3-yl)ethan-1-one1-(5-Iodo-2-methyl-1-tosyl-3H-benzo[e]indol-3-yl)ethan-1-one78

Diazo compounds serve as versatile precursors for the synthesis of this compound derivatives through various cyclization pathways. researchgate.netacs.org A divergent approach has been developed for the synthesis of alkyl 5/4-hydroxy-3H-benzo[e]indole-4/5-carboxylates. acs.org This method involves the reaction of 1,3-diketones with alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)propanoates, catalyzed by cobalt or nickel acetylacetonate, to yield alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates. researchgate.netacs.org These diazo intermediates can then undergo a Wolff rearrangement followed by a 6π-cyclization of the resulting ketene (B1206846) to form alkyl 5-hydroxy-3H-benzo[e]indole-4-carboxylates under thermal or rhodium-catalyzed conditions. researchgate.netacs.org

Furthermore, isomeric benzoindoles, specifically alkyl 4-hydroxy-3H-benzo[e]indole-5-carboxylates, can be prepared through the Boc-protection of the pyrrole nitrogen of alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates, followed by a copper(II) triflate-catalyzed intramolecular formal carbene insertion into an aromatic C-H bond. researchgate.netacs.orgresearchgate.net

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular architectures, including the precursors for 3H-benzo[e]indoles, in a single step. researchgate.netfrontiersin.org The starting 1,2,3,4-tetrasubstituted pyrroles used in the iodocyclization strategy are prime examples of the power of MCRs. conicet.gov.ar These pyrroles are synthesized through a nickel(II) chloride-promoted four-component reaction involving nitromethane, an amine, a 2-alkynylbenzaldehyde, and ethyl acetoacetate. conicet.gov.arresearchgate.net This approach allows for significant structural diversity in the final this compound products by varying the components of the initial reaction. conicet.gov.ar

Diazo-Mediated Cyclization Protocols

Cascade and Tandem Reaction Sequences in this compound Formation

Cascade and tandem reactions provide an elegant and atom-economical approach to the synthesis of 3H-benzo[e]indoles by combining multiple transformations into a single, uninterrupted sequence.

Copper catalysts have proven effective in mediating the formation of the this compound skeleton through cascade reactions. acs.orgpku.edu.cn One such method involves the copper-catalyzed annulation of 3-aryl-2H-azirines with 2-naphthols to assemble C-3-naphthol-substituted benzo[e]indoles in a one-pot reaction. acs.org This cascade process proceeds through a dearomative nucleophilic ring-opening of the azirine, followed by intramolecular cyclization and an oxidative cross-dehydrogenative coupling. acs.org

Another copper-catalyzed tandem reaction involves the O-vinylation of arylhydroxylamines, a acs.orgacs.org-rearrangement, and subsequent cyclization to yield highly substituted indoles, a strategy that could potentially be adapted for benzo[e]indole synthesis. pku.edu.cn

Table 2: Examples of Copper-Catalyzed Synthesis of C-3 Naphthol-Substituted Benzo[e]indoles acs.org

2-Naphthol Derivative3-Aryl-2H-azirineProductYield (%)
2-Naphthol3-Phenyl-2H-azirine2-(2-Phenyl-3H-benzo[e]indol-3-yl)naphthalen-1-ol85
6-Bromo-2-naphthol3-Phenyl-2H-azirine2-(2-Phenyl-3H-benzo[e]indol-3-yl)-6-bromonaphthalen-1-ol81
2-Naphthol3-(4-Chlorophenyl)-2H-azirine2-(2-(4-Chlorophenyl)-3H-benzo[e]indol-3-yl)naphthalen-1-ol83

The intramolecular insertion of a carbene into a C-H bond is a powerful strategy for the formation of cyclic systems, including the this compound core. dicp.ac.cnmdpi.com As mentioned in the context of diazo-mediated syntheses, carbenes generated from diazo compounds are key intermediates. researchgate.netacs.org The synthesis of alkyl 4-hydroxy-3H-benzo[e]indole-5-carboxylates via an intramolecular carbene insertion catalyzed by Cu(OTf)₂ is a notable example. researchgate.netacs.orgresearchgate.net This reaction proceeds from a Boc-protected pyrrole-substituted diazo compound, where the carbene, formed upon decomposition of the diazo group, inserts into a C-H bond of the adjacent aromatic ring to construct the tricyclic benzo[e]indole system. researchgate.netacs.orgresearchgate.net This method highlights the utility of carbene chemistry in achieving otherwise challenging ring closures. dicp.ac.cn

Wolff Rearrangement and Subsequent Cyclization

A significant strategy for synthesizing the this compound framework utilizes a Wolff rearrangement followed by an intramolecular cyclization. This process can commence from readily accessible starting materials. For example, the synthesis of 2-substituted 3H-benzo[e]indoles has been accomplished starting from 2-azido-1-naphthyl ketones. The reaction is initiated by the thermal or photochemical decomposition of the azide, which generates a highly reactive nitrene intermediate. This intermediate subsequently undergoes a Wolff-type rearrangement and cyclization to form the this compound ring system.

Another approach involves the use of α-diazoketones derived from naphthalenes. The rhodium(II)-catalyzed decomposition of these compounds generates a carbene, which then undergoes an intramolecular C-H insertion to yield the fused indole (B1671886) ring structure.

Functionalization and Derivatization Strategies

Following the synthesis of the core this compound structure, a range of functionalization strategies can be implemented to introduce various substituents and to construct more elaborate molecular architectures.

Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds on the this compound scaffold. The Suzuki-Miyaura coupling, for instance, is employed to attach aryl or heteroaryl groups to the benzo[e]indole ring. This typically requires a halogenated this compound derivative which is reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.

The Sonogashira coupling is another valuable technique used to introduce alkyne functionalities. This reaction involves the coupling of a halo-substituted this compound with a terminal alkyne, facilitated by a palladium complex and a copper(I) co-catalyst.

Table 1: Cross-Coupling Reactions for this compound Functionalization

Reaction NameReagentsType of Bond Formed
Suzuki-Miyaura CouplingHalo-3H-benzo[e]indole, Boronic acid/ester, Pd catalyst, BaseCarbon-Carbon (Aryl/Heteroaryl)
Sonogashira CouplingHalo-3H-benzo[e]indole, Terminal alkyne, Pd catalyst, Cu(I) co-catalystCarbon-Carbon (Alkyne)

To explore potential biological interactions, this compound derivatives can be conjugated with biomolecules like monosaccharide amines. This is typically achieved by first equipping the this compound with a reactive functional group, such as a carboxylic acid. This activated benzo[e]indole can then be coupled with the amino group of a monosaccharide amine using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a stable amide bond.

The this compound core is a valuable building block for synthesizing more complex, fused heterocyclic structures. A notable example is the construction of the benzo[k]pyrrolo[2,3-i]phenanthridine ring system. This is generally accomplished through a multi-step sequence that may involve a Pictet-Spengler or a Bischler-Napieralski type reaction to form the additional fused rings.

The Vilsmeier-Haack reaction serves as a versatile method for introducing a formyl group (-CHO) onto the this compound ring, thereby creating a reactive site for further chemical transformations. The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) such as N,N-dimethylformamide (DMF). The resulting formylated this compound is a key intermediate that can be used in a variety of subsequent reactions, including Wittig olefinations, aldol (B89426) condensations, and reductive aminations.

Advanced Spectroscopic and Computational Investigations of 3h Benzo E Indole Derivatives

Photophysical Properties and Fluorescence Characteristics

The extended π-system of the 3H-benzo[e]indole core imparts it with interesting photophysical properties, making its derivatives suitable for applications in fluorescence-based technologies.

Development of Fluorescent Probes for Bioimaging and Chemosensing

Derivatives of this compound are extensively used as precursors in the synthesis of fluorescent probes and dyes for imaging applications. These probes are instrumental in visualizing cellular processes and structures. For instance, they are utilized in the development of hypoxia-sensitive fluorescent probes for the real-time imaging of acute ischemia and near-infrared fluorescent probes for imaging integrin receptor expression in tumors.

One notable application is in the creation of fluorescent probes for detecting pH fluctuations within cells. A benzoindole-based colorimetric and naked-eye hemicyanine fluorescent probe, 2,3-trimethyl-3-[2,4-(dihydroxy-4-yl)vinyl]-3H-benzo[e]indole (BiDD), has been developed for pH detection in the 4.4–6.2 range, demonstrating high sensitivity and selectivity in HeLa cells. frontiersin.org Another area of application is in the detection of bisulfite (HSO₃⁻) in various samples, including tap water and food. A ratiometric fluorescent probe, KQ–SO₂, was designed using a benzo[e]indolium (B1264472) moiety and a carbazole (B46965) group, which exhibits a large Stokes shift and high selectivity for bisulfite. acs.org

Furthermore, chemosensors based on 1H-benzo[e]indole have been synthesized for the sequential recognition of mercury (Hg²⁺) and cyanide (CN⁻) ions. researchgate.net These sensors exhibit a color change from colorless to bright yellow in the presence of Hg²⁺ ions and their fluorescence is quenched. researchgate.net The subsequent addition of CN⁻ ions restores the original spectral properties, demonstrating their utility as molecular switches. researchgate.net

Table 1: Applications of this compound-Based Fluorescent Probes

Probe TypeApplicationTarget Analyte/ProcessReference
Hypoxia-sensitive probeReal-time bioimagingAcute ischemia
Near-infrared probeTumor imagingIntegrin receptor expression
Hemicyanine probe (BiDD)pH sensingIntracellular pH (4.4-6.2) frontiersin.org
Ratiometric probe (KQ–SO₂)ChemosensingBisulfite (HSO₃⁻) acs.org
Ionochromic sensorIon detectionHg²⁺ and CN⁻ ions researchgate.net
Fluorescent probeCell markingIntracellular pH detection smolecule.com

Ionochromic Properties and Emission Switching

Certain derivatives of this compound exhibit ionochromic properties, meaning their color and fluorescence change in response to the presence of specific ions. This characteristic is particularly valuable for the development of molecular switches.

For example, newly synthesized 2-(benzo[e(g)]indolin-2-yl)-5,6,7-trichloro-1,3-tropolones can switch their emission between 420–440 nm and 476–530 nm upon sequential exposure to cyanide (CN⁻) and mercury (Hg²⁺) ions in an acetonitrile (B52724) solution. beilstein-journals.orgbeilstein-journals.orgnih.gov This on-off-on fluorescence cycling, triggered by the addition of these ions, allows these compounds to function as ionochromic molecular switches. researchgate.net The interaction with Hg²⁺ cations leads to a bathochromic shift of about 20 nm in the long-wave absorption band, causing a visible color change, while also quenching the emission. researchgate.net The subsequent introduction of CN⁻ anions reverses this effect, restoring the initial absorption and fluorescence spectra. researchgate.net

Structural Elucidation via X-ray Diffraction Analysis

X-ray diffraction analysis is a crucial technique for determining the precise three-dimensional structure of molecules. For this compound derivatives, this method has provided invaluable insights into their molecular geometry and intermolecular interactions.

The structure of several complex derivatives has been determined using single-crystal X-ray diffraction. For instance, the molecular structure of 2-(3,3-dimethyl-3H-benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone has been established through this technique. beilstein-journals.orgresearchgate.net This analysis confirmed the connectivity of the atoms and provided detailed information about bond lengths and angles within the molecule. researchgate.net

In another study, the iodocyclization of 4-(2-prop-1-ynylphenyl)-1H-pyrroles to form polysubstituted 3H-benzo[e]indoles was confirmed by X-ray analysis of one of the products. The analysis revealed that the this compound skeleton forms an essentially planar tricyclic core. conicet.gov.ar X-ray diffraction has also been used to identify non-classical hydrogen bonds and π-stacking arrangements in other derivatives, which are important for understanding their solid-state packing and properties.

Theoretical Studies and Quantum Chemical Calculations (e.g., PBE0/6-311+G(d,p))

Theoretical studies and quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for complementing experimental findings and providing deeper insights into the electronic structure, properties, and reactivity of molecules.

For this compound derivatives, calculations at the PBE0/6-311+G(d,p) level of theory have been employed to determine the structural and energetic characteristics of different tautomeric forms of 2-(benzo[e(g)]indolin-2-yl)-1,3-tropolones. beilstein-journals.orgbeilstein-journals.orgnih.gov These calculations help in understanding the relative stabilities of tautomers and the influence of solvents on their equilibrium. beilstein-journals.org

DFT calculations have also been used to elucidate reaction mechanisms. For instance, the mechanism of formation for various complex heterocyclic systems derived from the reaction of 2,3,3-trimethylindolenine (B142774) derivatives with nitro-1,2-benzoquinones was investigated using the PBE0 functional with the 6-311G(d,p) basis set for geometry optimization and the 6-311++G(d,p) basis set for single-point energy calculations. acs.org Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to simulate UV-vis spectra, which can then be compared with experimental data to validate the computational methodology and aid in the interpretation of spectroscopic results. rug.nl

Applications of 3h Benzo E Indole and Its Derivatives in Materials Science

Organic Electronics and Optoelectronic Devices

The integration of 3H-benzo[e]indole derivatives into organic electronic and optoelectronic devices has been a significant area of research. The compound's inherent properties make it a suitable candidate for creating materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The tricyclic skeleton of this compound is found in materials designed for these technological applications. conicet.gov.ar

Derivatives of this compound are recognized for their potential use in the development of organic electronic materials, including OLEDs. The electroluminescent properties of materials incorporating the benzo[e]indole structure are a key area of interest. For instance, the development of blue-light-emitting materials, a critical component for full-color displays and lighting, has seen the design and synthesis of various novel indole (B1671886) derivatives. researchgate.net The core structure of this compound contributes to the electronic properties necessary for efficient light emission in these devices.

A notable application of this compound derivatives is in the field of organic solar cells, where they have been investigated as electron donor materials. smolecule.comresearchgate.net A specific squaraine-based small molecule, identified as USQ-BI, which incorporates a 3H-benzo[e]indoline moiety, was synthesized for this purpose. researchgate.netnih.gov When used as an electron donor in a bulk heterojunction organic solar cell, this derivative demonstrated promising performance. researchgate.net

The device, which utilized a conventional structure with PCBM as the electron acceptor, achieved a power conversion efficiency (PCE) of 5.35%. researchgate.net This performance was accompanied by an excellent short-circuit current (Jsc) exceeding 15 mA/cm². researchgate.netnih.gov The research highlighted the potential of squaraine dyes based on the this compound framework for future solar cell applications. researchgate.net

Table 1: Photovoltaic Performance of a this compound Derivative

ParameterValue
Power Conversion Efficiency (PCE) 5.35%
Short-Circuit Current (Jsc) >15 mA/cm²
Highest Occupied Molecular Orbital (HOMO) -5.05 eV
Optical Band Gap 1.39 eV
Data sourced from a study on a squaraine-based small molecule (USQ-BI) containing 3H-benzo[e]indoline. researchgate.net

The molecular structure of this compound derivatives plays a crucial role in improving charge transport within organic electronic devices. conicet.gov.ar In the context of organic solar cells, the squaraine derivative USQ-BI, featuring a 3H-benzo[e]indoline unit, exhibited significantly enhanced hole mobility. researchgate.netnih.gov Its hole mobility was measured to be approximately five times higher than that of a comparable indoline-based squaraine (9.57 × 10⁻⁵ cm² V⁻¹ s⁻¹ versus 2.00 × 10⁻⁵ cm² V⁻¹ s⁻¹). researchgate.netnih.gov This improvement in charge mobility is a key factor contributing to the high short-circuit current observed in the solar cell devices. researchgate.net The extended conjugation in the USQ-BI molecule, compared to its simpler indoline (B122111) counterpart, is credited with this enhanced performance. researchgate.net This demonstrates the strategic advantage of using the benzo[e]indole scaffold to create materials with superior charge transport properties for more efficient electronic devices.

Utilization in Organic Photovoltaic Cells (OPVs) and Organic Solar Cells

Photochromic Materials Development

Beyond electronics, the this compound core is integral to the creation of advanced photochromic materials. conicet.gov.ar Photochromic compounds can change their color upon exposure to specific wavelengths of light, a property that makes them useful for applications like smart windows, optical data storage, and security inks. google.com Certain benzo[e]indole derivatives are noted for their potential in these special photochromic applications. conicet.gov.ar For example, derivatives such as 1,1,2-Trimethyl-1H-benzo[E]indole are employed in the production of photochromic dyes. The incorporation of the benzo[e]indole structure into larger molecular systems, such as spiropyrans, allows for the development of materials that exhibit significant changes in their absorption spectra and polarity upon photoisomerization. chim.it

Exploration of Biological Activities and Therapeutic Potential of 3h Benzo E Indole Derivatives

Anticancer Research Applications

Derivatives of 3H-benzo[e]indole have shown considerable promise in the field of oncology. nih.gov Their mechanisms of action are diverse and include DNA alkylation, modulation of cellular processes, and application in prodrug strategies for targeted cancer therapy. acs.orggoogle.com

Certain this compound derivatives are potent antineoplastic agents that exert their cytotoxic effects through DNA alkylation. google.com These compounds are designed to bind to the minor groove of DNA, particularly at AT-rich sequences, and subsequently alkylate the N3 position of adenine. acs.org This action disrupts DNA replication and transcription, ultimately leading to cell death.

A notable class of these compounds are the seco-CBI (1-(chloromethyl)-1,2-dihydro-3H-benz[e]indole) derivatives, which are synthetic analogues of the potent antitumor antibiotic CC-1065. acs.orgacs.org The parent compound, CC-1065, is known for its high bioactivity, being significantly more potent than conventional chemotherapeutic agents like doxorubicin. acs.org Simplified analogues, such as those based on the 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indole-4-one (CBI) core, have been developed to improve stability and potency. acs.org

Research has focused on synthesizing various analogues to enhance their DNA binding affinity and alkylating efficiency. For instance, the substitution of the indole (B1671886) part of duocarmycin analogues with benzoselenophene has been shown to improve biological activity due to increased curvature and hydrophobicity. researchgate.net

The cytotoxicity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that contribute to their anticancer activity.

For 5-amino-seco-CBI compounds, the nature of the side chain plays a significant role in their cytotoxicity. acs.org For analogues with an indolecarbonyl side chain, a 5'-methoxy derivative demonstrated high cytotoxicity. acs.org In compounds featuring an acryloyl linker, a 4'-methoxycinnamoyl derivative proved to be the most cytotoxic. acs.org

The stereochemistry of these molecules is also critical. The (S)-enantiomer of 5-amino-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-benz[e]indole was found to be approximately 65-fold more cytotoxic than its (R)-enantiomer. acs.org

Furthermore, substitutions on the benzo[e]indole core itself influence activity. The introduction of a methoxy (B1213986) group at the C-7 position of the seco-CBI unit was found to enhance cytotoxicity. researchgate.net In contrast, 5-dimethylamino derivatives were generally less potent than their 5-amino and 5-methylamino counterparts. acs.org

Cytotoxicity of Selected this compound Derivatives
CompoundModificationCell LineIC50 (nM)Reference
5'-methoxy derivative of indolecarbonyl side chain analogueIndolecarbonyl side chain with 5'-methoxy groupAA81.3 acs.org
CBI-TMIParent compoundAA80.46 acs.org
4'-methoxycinnamoyl derivativeAcryloyl linker with 4'-methoxycinnamoyl groupAA80.09 acs.org
5-amino-seco-CBI-TMI5-amino substituent-0.2-0.5 acs.org
5-methylamino-seco-CBI-TMI5-methylamino substituent-0.2-0.5 acs.org
5-dimethylamino-seco-CBI-TMI5-dimethylamino substituent-~10-fold less potent acs.org

The high cytotoxicity of this compound derivatives makes them attractive candidates for use in prodrug strategies, which aim to deliver potent anticancer agents selectively to tumor tissues, thereby minimizing systemic toxicity. acs.orgacs.org

One approach involves designing prodrugs that are activated by the hypoxic environment characteristic of many solid tumors. nih.govresearchgate.net Nitroaromatic derivatives of 1,2-dihydro-3H-benzo[e]indole have been developed as hypoxia-activated prodrugs. nih.gov These compounds are relatively non-toxic in their prodrug form but are reduced under hypoxic conditions to release the highly cytotoxic DNA-alkylating agent. researchgate.net

Another strategy utilizes tumor-specific enzymes to activate the prodrug. For example, some prodrugs are designed to be hydroxylated by cytochrome P450 enzymes, particularly CYP1B1, which is often overexpressed in tumors. google.com This hydroxylation initiates a cascade that releases the active drug within the tumor microenvironment.

A novel approach involves the use of trioxolane-drug conjugates that are activated by elevated levels of ferrous iron (Fe(II)) in cancer cells. acs.org Conjugation of the cytotoxic agent to a 1,2,4-trioxolane (B1211807) scaffold renders it inactive and improves its stability. acs.org The presence of Fe(II) in the tumor triggers the release of the free, active drug. acs.org

Beyond direct DNA damage, this compound derivatives can influence various cellular processes relevant to cancer biology. Indole-3-carbinol (I3C), a natural product found in cruciferous vegetables, and its derivatives have been shown to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis. tandfonline.comresearchgate.net

These compounds can suppress the proliferation of various tumor cells by inducing cell cycle arrest, often at the G1/S checkpoint. tandfonline.com This is achieved by downregulating the expression of key cell cycle proteins such as cyclin D1, cyclin E, and cyclin-dependent kinases (CDKs), while upregulating CDK inhibitors like p21 and p27. tandfonline.com

Furthermore, these derivatives can induce apoptosis by altering the balance of pro- and anti-apoptotic proteins. tandfonline.com They have been shown to downregulate anti-apoptotic proteins like Bcl-2 and survivin, and upregulate pro-apoptotic proteins such as Bax. tandfonline.com They can also inhibit the activation of transcription factors like NF-κB, which plays a crucial role in promoting inflammation and cell survival. tandfonline.com

Application as Components of Prodrugs for Tumor-Specific Activation

Antimicrobial and Antifungal Efficacy Studies

The this compound scaffold is also found in compounds with antimicrobial and antifungal properties. conicet.gov.arresearchgate.net Research has explored the synthesis of various derivatives to identify new agents to combat infectious diseases.

Derivatives of isatin, a dioxo-indole, have been shown to possess a range of biological activities, including antimicrobial and antifungal effects. researchgate.net Schiff bases derived from 3-hydrazinylidine-1,3-dihyro-2H-benzo[g]indol-2-one have been synthesized and screened for their activity against bacteria and fungi, with some compounds showing mild to moderate activity. researchgate.net

Indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. turkjps.org Some of these compounds also exhibited good antifungal activity, particularly against Candida krusei, in some cases being more effective than the standard drug fluconazole. turkjps.org

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-dioxygenase, Monoamine Oxidase, PFKFB3)

Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in various diseases. conicet.gov.ar

Indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan metabolism, is a target in cancer immunotherapy due to its role in suppressing the immune response. nih.govtandfonline.com Benzo[b]quinolizinium derivatives have been identified as potent inhibitors of IDO-1. nih.gov

Monoamine oxidase (MAO) enzymes are important targets for the treatment of neurological disorders like Parkinson's disease. nih.govnih.gov A number of indole derivatives have been synthesized and evaluated as inhibitors of MAO-A and MAO-B. nih.govmdpi.com Many of these compounds were found to be selective inhibitors of MAO-B, with some exhibiting inhibitory constants in the nanomolar range. nih.govnih.gov

Role in Drug Discovery and Development (e.g., for Neurological Disorders)

The unique structural framework of this compound has positioned it as a valuable scaffold in the discovery and development of novel therapeutic agents, particularly for neurological disorders. The rigid, polycyclic structure of these compounds allows for precise three-dimensional orientation of substituents, enabling targeted interactions with various biological macromolecules. Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential in modulating key pathways implicated in a range of central nervous system (CNS) conditions. chemimpex.com

One of the most significant areas of investigation has been the development of this compound derivatives as dopaminergic agents. A series of 3H-benz[e]indol-8-amines, for instance, have been identified as potent and orally active dopamine (B1211576) receptor agonists. nih.gov These compounds have shown efficacy in animal models by inducing contralateral turning in rats with unilateral lesions of the nigrostriatal pathway and antagonizing reserpine-induced catalepsy in mice, both of which are indicative of dopaminergic activity. nih.gov Further studies on cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles have provided insights into their binding affinities for dopamine D1 and D2 receptors, with certain derivatives showing greater affinity for D2 receptors. nih.gov The exploration of these compounds highlights the potential of the this compound core in designing novel treatments for conditions associated with dopamine dysfunction, such as Parkinson's disease.

In addition to dopaminergic activity, this compound derivatives have been explored as ligands for serotonin (B10506) receptors, which are crucial targets in the treatment of various psychiatric disorders. ontosight.aitandfonline.com For example, certain derivatives have been investigated as potent 5-HT1A receptor agonists, a receptor class involved in the modulation of mood and anxiety. acs.org Furthermore, conformationally restricted N-arylsulfonyl-3-aminoalkoxy indoles based on a related indole scaffold have been designed as potential 5-HT6 receptor ligands, a target implicated in cognitive function and of interest for treating Alzheimer's disease and schizophrenia. tandfonline.com

The therapeutic potential of indole derivatives, including the this compound class, extends to neurodegenerative diseases like Alzheimer's. Research into novel indole-based compounds has shown their ability to act as multi-target-directed ligands. For instance, some derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Moreover, certain indole derivatives have been found to inhibit the self-induced aggregation of Aβ amyloid, a pathological hallmark of Alzheimer's disease. nih.gov These findings underscore the versatility of the indole scaffold in developing multi-faceted therapeutic strategies for complex neurological disorders.

Interaction with Biological Targets

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to interact with specific biological targets, thereby modulating their function. The planar, aromatic nature of the benzo[e]indole nucleus, combined with the diverse functionalities that can be introduced at various positions, allows for a range of interactions including hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues within the binding sites of proteins. nih.gov

A primary mode of action for many biologically active this compound derivatives is their interaction with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The dopaminergic activity of 3H-benz[e]indol-8-amines is attributed to the ability of the pyrrolo ring and a phenolic hydroxyl group to interact with the dopamine receptor in a manner similar to dopamine itself, suggesting the presence of a hydrogen-bond acceptor on the receptor. nih.gov Studies on cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles have quantified their binding affinities for dopamine D1 and D2 receptors, demonstrating that substitutions on the nitrogen atom significantly influence this interaction. nih.gov Similarly, various derivatives have been shown to bind to serotonin receptor subtypes, including 5-HT1A and 5-HT6, with high affinity. tandfonline.comacs.org

Beyond receptors, this compound derivatives have been shown to interact with and inhibit the activity of various enzymes. For example, derivatives of indole-2-carboxylic acid, a class to which some benzo[e]indoles belong, have been identified as inhibitors of HIV-1 integrase, a key enzyme in the replication of the HIV virus. The mechanism of inhibition often involves the chelation of metal ions within the enzyme's active site. Other derivatives have demonstrated inhibitory effects on enzymes crucial for cancer cell proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase and topoisomerase II. smolecule.com Molecular docking studies have been employed to elucidate the binding modes of these compounds, providing insights into the specific interactions that drive their inhibitory activity. smolecule.com

The interaction of these compounds is not limited to receptors and enzymes. For instance, certain 5-amino-seco-CBI compounds, which are related to the benzo[e]indole structure, are designed to act as AT-specific DNA alkylating agents, binding to the minor groove of DNA and exhibiting cytotoxicity against tumor cells.

The following tables summarize the interaction of selected this compound derivatives with their biological targets.

Table 1: Interaction of this compound Derivatives with Neurological Receptors

Compound Class Target Receptor Observed Effect Reference
3H-Benz[e]indol-8-amines Dopamine Receptor Agonist activity nih.gov
cis-1,2,3a,4,5,9b-Hexahydro-3H-benz[e]indoles Dopamine D1 & D2 Receptors Binding affinity, with higher affinity for D2 nih.gov
Tetrahydro-3H-benzindol-8-amine Derivatives Serotonin 5-HT1A Receptor Agonist activity acs.org
N-Arylsulfonyl-3-aminoalkoxy Indoles Serotonin 5-HT6 Receptor Ligand binding tandfonline.com

Table 2: Enzyme Inhibition by Indole and Benzo[e]indole Derivatives

Compound/Derivative Class Target Enzyme Inhibitory Concentration (IC₅₀) Reference
Indole-2-carboxylic acid derivatives HIV-1 Integrase As low as 0.13 µM
7-Bromo-1H-benzo[e]indole-1,2(3H)-dione Topoisomerase II Not specified smolecule.com
Indole-chalcone derivative (Compound 4) Tubulin polymerization 0.81 µM nih.gov
Indole-chalcone derivative (Compound 4) Thioredoxin Reductase (TrxR) 3.728 µM nih.gov

Table of Compounds

Compound Name
This compound
3H-Benz[e]indol-8-amine
cis-1,2,3a,4,5,9b-Hexahydro-3H-benz[e]indole
N-Arylsulfonyl-3-aminoalkoxy indole
Indole-2-carboxylic acid
7-Bromo-1H-benzo[e]indole-1,2(3H)-dione
5-Amino-seco-CBI
Reserpine

3h Benzo E Indole As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The 3H-benzo[e]indole core is a fundamental component in the construction of more intricate organic structures. chemimpex.com Its inherent reactivity and stability make it an attractive starting point for chemists. chemimpex.com The Fischer indole (B1671886) synthesis is a classic and common method used to create the this compound scaffold, which can then undergo further modifications. More recent and efficient methods for synthesizing substituted indoles, including benzo[e]indoles, involve silver(I)-catalyzed reactions that utilize pyrrole (B145914) precursors. acs.orgresearchgate.net

The strategic modification of the this compound system allows for the introduction of various functional groups, leading to compounds with unique reactivity and biological activity. For instance, the presence of an aldehyde group makes it a versatile intermediate for further chemical transformations. The development of divergent diazo approaches has enabled the synthesis of functionalized benzo[e]indoles, such as alkyl 5/4-hydroxy-3H-benzo[e]indole-4/5-carboxylates. acs.org These methods allow for the introduction of various substituents into the benzo[e]indole core through cross-coupling reactions. acs.orgresearchgate.net

Derivatives of this compound serve as key intermediates in the synthesis of a variety of complex molecules. chemimpex.com For example, 1,1,2-trimethyl-1H-benzo[e]indole is an important heterocyclic intermediate that can be readily modified to produce other useful compounds. dergipark.org.tr The ability to functionalize the indole core at different positions enables the synthesis of a wide range of compounds with tailored properties. google.com

Utility in Pharmaceutical and Agrochemical Synthesis

The indole scaffold is a "privileged structure" in medicinal chemistry, and this compound derivatives are no exception. They are widely investigated for their potential as therapeutic agents. nih.gov The stability and reactivity of compounds like 1,2,3-trimethyl-3H-benzo[e]indole make them suitable for pharmaceutical and agrochemical synthesis. chemimpex.com

Pharmaceutical Applications:

Derivatives of this compound have shown promise in various therapeutic areas. They are being explored for their anticancer and antifungal properties. smolecule.com For instance, certain substituted indoles have demonstrated significant cytotoxic effects against cancer cell lines. One derivative, ethyl 8-bromo-2-(methoxymethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate, is of interest for its potential in drug discovery and development. ontosight.ai Another area of significant research is in neurology, where this compound derivatives are being developed as potent and selective agonists for the 5-HT1A receptor, with potential applications as anxiolytics and antidepressants. nih.gov Specifically, (+)-(R)-2-cyano-N,N-dipropyl-8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole has been identified as a potent 5-HT1A agonist. nih.gov

Agrochemical Applications:

The indole unit is also a common structural motif in agrochemicals. nih.gov The versatility of the this compound core allows for the synthesis of novel compounds that could potentially be developed into new agrochemicals.

Table 1: Examples of Biologically Active this compound Derivatives

Compound Name Potential Application Research Finding Citation
2-(4-chlorophenyl)-3H-Benz(e)indole Anticancer Exhibited an IC50 value of 12.5 µM against breast cancer cells.
(+)-(R)-2-cyano-N,N-dipropyl-8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole Anxiolytic, Antidepressant Potent 5-HT1A receptor agonist. nih.gov
Ethyl 8-bromo-2-(methoxymethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate Drug Discovery Potential for interaction with various biological targets. ontosight.ai
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde Neurological Research Interacts with serotonin (B10506) and dopamine (B1211576) receptors.

Development of Specialty Chemicals and Diagnostic Reagents

The unique properties of this compound derivatives extend their utility to the realm of specialty chemicals and diagnostic tools. biosynth.com Their fluorescent properties are particularly valuable in this context. biosynth.com

Specialty Chemicals:

2,3,3-Trimethyl-4,5-benzo-3H-indole is a versatile building block for research and specialty chemicals. biosynth.com These compounds can be used in the creation of advanced materials with specific electronic or optical properties. smolecule.com

Diagnostic Reagents:

The fluorescence of certain this compound derivatives makes them suitable for use in diagnostic applications. biosynth.com For example, 2,3,3-trimethyl-3H-benzo[e]indole has been investigated for its potential in cancer diagnosis. biosynth.com When combined with monoclonal antibodies that target cancer cells, it can emit fluorescence upon laser illumination, allowing for detection. biosynth.com This suggests its potential as a component in diagnostic reagents for various cancers. biosynth.combiosynth.com

Intermediates for Dyes and Cyanine (B1664457) Derivatives

This compound and its derivatives are crucial intermediates in the synthesis of various dyes, particularly cyanine dyes. healthchems.com These dyes have a wide range of applications due to their strong absorption and fluorescence in the visible and near-infrared (NIR) regions.

1,1,2-Trimethyl-1H-benz[e]indole is an extremely important heterocyclic intermediate for the synthesis of benzindocyanine dyes. healthchems.com It is a key component in creating various photosensitive and light-variable dyes. healthchems.com These cyanine dyes are utilized in diverse fields, including as electroluminescent materials and nonlinear optical materials. healthchems.com

The synthesis of new benzo[e]indolinium cyanine dyes with different fluorescence wavelengths has been reported. researchgate.net These dyes are often prepared through the condensation of benzo[e]indolinium salts with appropriate aldehydes. researchgate.net Furthermore, this compound derivatives are used as starting materials for oligomethine cyanine dyes, which are employed as sensitizers in dye-sensitized solar cells. mdpi.com The rigidified benzo[e]indolinium groups are a common feature in these dyes. mdpi.com The development of chiral 3-substituted 2,3'-dymethyl-3H-indole derivatives as intermediates has expanded the range of accessible cyanine dyes with improved properties for biological labeling. google.com

Future Directions and Emerging Research Avenues for 3h Benzo E Indole

Advanced Synthetic Methodologies

The development of novel and efficient synthetic methods for 3H-benzo[e]indole and its derivatives is a cornerstone for future research. While classical methods like the Fischer indole (B1671886) synthesis have been foundational, the focus is shifting towards more advanced and versatile strategies. smolecule.com

Emerging methodologies that are expected to shape the future of this compound synthesis include:

Transition-Metal-Catalyzed Reactions: The use of transition metals like rhodium and palladium is enabling novel C-H activation and functionalization strategies. acs.org For instance, rhodium-catalyzed double C-H activation has been demonstrated as a powerful tool for constructing benzo[e]indole frameworks. acs.org These methods offer the potential for greater efficiency and selectivity in creating complex derivatives.

Iodocyclization Approaches: Recent studies have highlighted the use of iodine-mediated intramolecular cyclization of enamines as an efficient, transition-metal-free method for synthesizing 3H-indole derivatives. acs.orgresearchgate.net This approach allows for the creation of a variety of multifunctionalized 3H-indoles in good to high yields. acs.org

"Back-to-Front" Indole Synthesis: Innovative strategies, such as the "back-to-front" approach using silver(I) catalysis, are being explored to provide alternative and expedient routes to polysubstituted 3H-benzo[e]indoles. scispace.com

Boron-Catalyzed Formylation: Boron-based catalysts are showing promise for the electrophilic formylation of indoles, offering a rapid and efficient way to produce a wide range of C-formylindoles under mild conditions. acs.org

These advanced synthetic techniques are crucial for expanding the accessible chemical space of this compound derivatives, providing a broader palette of compounds for further investigation.

Novel Functional Materials Development

The distinct electronic and photophysical properties of the this compound core make it a promising building block for the creation of novel functional materials. smolecule.com Future research in this area is expected to focus on several key applications:

Organic Electronics: The electronic characteristics of this compound derivatives make them valuable candidates for use in organic semiconductors and photovoltaic devices. smolecule.com For example, a squaraine-based small molecule incorporating a 3H-benzo[e]indoline moiety has been synthesized and demonstrated a power conversion efficiency of 5.35% in organic solar cells, with a hole mobility significantly higher than that of its indoline-based counterpart. researchgate.net

Fluorescent Probes and Dyes: The inherent fluorescence of the this compound scaffold is being harnessed for the development of fluorescent labels and probes. Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole have been investigated for their fluorescent properties, with applications in biological imaging. dergipark.org.tr Benzo[e]indolinium cyanine (B1664457) dyes with dual fluorescence wavelengths have also been developed. dergipark.org.tr

Thermally Stable Materials: Studies on related nitrogen-containing heterocyclic systems, such as 1,4-dihydrobenzo[e] smolecule.comscispace.comtriazines, have shown high thermal stability, suggesting the potential for benzo[e]indole-based materials in applications requiring robustness at elevated temperatures. mdpi.com

The ability to tune the electronic and optical properties of this compound through chemical modification will be a key driver of innovation in materials science.

Targeted Therapeutic Design

The indole scaffold is a well-established privileged structure in medicinal chemistry, and this compound derivatives are emerging as promising candidates for targeted therapeutic agents. nih.gov Future research will likely concentrate on several therapeutic areas:

Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents. smolecule.commdpi.com For instance, certain derivatives have shown efficacy against various cancer cell lines, including cervical cancer. smolecule.com The mechanism of action often involves targeting specific cellular pathways, such as the induction of apoptosis and cell cycle arrest. nih.gov Benzo[e]pyridoindolones, for example, have been identified as potent inhibitors of aurora kinases, which are crucial for mitotic progression and are attractive targets in cancer therapy. nih.gov

Antifungal and Antimicrobial Agents: Research has indicated that certain this compound derivatives possess antifungal properties, making them potential leads for the development of new antifungal drugs. smolecule.com The coupling of 1,1,2-trimethyl-1H-benzo[e]indole with monosaccharides has yielded new compounds with antibacterial and antifungal activity. dergipark.org.tr

DNA Minor Groove Binding Agents: The design and synthesis of bis-1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI)-pyrrole polyamide conjugates have been explored for their potential as DNA minor groove binding agents, which could have applications in cancer chemotherapy. acs.org

The ability to synthesize a diverse range of derivatives will allow for the systematic exploration of structure-activity relationships, leading to the identification of more potent and selective therapeutic agents.

Interdisciplinary Research with Biological Systems

The future of this compound research will increasingly rely on interdisciplinary collaborations to unravel its complex interactions with biological systems. This includes:

Molecular Imaging: The fluorescent properties of this compound derivatives make them suitable for use as probes in advanced imaging techniques to visualize cellular processes. Combining these fluorescent compounds with targeting moieties like monoclonal antibodies could enable the specific diagnosis of diseases such as cancer. smolecule.com

Drug Delivery and Prodrugs: The chemical versatility of the this compound scaffold allows for its incorporation into prodrug strategies, where the active compound is released under specific physiological conditions. This approach can enhance the therapeutic index of potent drugs by minimizing off-target effects.

Understanding Biological Mechanisms: The study of how this compound derivatives interact with biological targets such as enzymes and receptors is crucial for understanding their mechanism of action. This knowledge is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles.

The convergence of chemistry, biology, and materials science will be instrumental in unlocking new applications and deepening our understanding of the fundamental properties of this compound and its derivatives.

Q & A

Q. What are the key synthetic routes for 3H-Benzo[e]indole derivatives, and how are reaction conditions optimized?

Methodological Answer: Common synthetic strategies include iodocyclization (e.g., using Fe/CH3OH/HCl to convert naphthoquinone-substituted isoxazolones to benzo-fused indoles) and oxidative coupling (e.g., coupling 3-oxindoles with indoles using PEG-400/DMF solvents and CuI catalysts) . Optimization involves:

  • Catalyst selection : CuI or Fe catalysts improve cyclization efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Temperature control : Reflux conditions (e.g., 3 h at 100°C) minimize side products .
  • Substrate scope testing : Varying substituents on indole precursors to assess yield trends .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regioselectivity (e.g., distinguishing 3H vs. 1H indole tautomers) .
  • TLC and HRMS : Validates purity and molecular weight, respectively (e.g., using 70:30 ethyl acetate:hexane for TLC elution) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches in indole-2-carboxylates) .
  • 19F NMR : Tracks fluorine substituents in fluorinated derivatives .

Q. What safety protocols are essential when handling this compound derivatives?

Methodological Answer:

  • Hazard mitigation : Use PPE (gloves, goggles) due to hazards like H315 (skin irritation) and H335 (respiratory irritation) .
  • Storage : Store at -20°C for air-sensitive derivatives (e.g., indole-4-carboxaldehyde) .
  • Waste disposal : Follow institutional guidelines for halogenated byproducts (e.g., brominated intermediates) .

Advanced Research Questions

Q. How can competing reaction pathways be managed during polysubstituted this compound synthesis?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 7h in 18% yield vs. imino-lactone 8 in 55% yield at 25°C) .
  • Catalyst tuning : Switching from Fe to Pd catalysts alters selectivity in cross-coupling steps .
  • Byproduct removal : Use silica gel chromatography (e.g., 63% pure 7j isolated via gradient elution) .

Q. How should researchers resolve contradictions in reported yields or product distributions?

Methodological Answer:

  • Reproducibility checks : Validate reaction setups (e.g., NaH vs. KOtBu base effects in indole alkylation) .
  • Substrate purity : Impurities in starting materials (e.g., indole-5-carboxylic acid) can skew yields; recrystallize precursors before use .
  • Data normalization : Report yields relative to internal standards (e.g., using ethyl indole-2-carboxylate as a control) .

Q. How do structural modifications impact the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme inhibition : Fluorine substitution at C5 enhances HDAC inhibitory activity (e.g., compound 3j IC50 = 0.56 μM vs. MRC-5 cells >100 μM) .
  • Receptor binding : Bulky substituents (e.g., adamantyl groups in 3q) improve selectivity for α-synuclein aggregation .
  • Solubility optimization : Ethyl ester derivatives (e.g., indole-2-carboxylic acid ethyl ester) enhance bioavailability .

Q. What mechanistic insights guide the design of this compound cyclization reactions?

Methodological Answer:

  • Electrophilic aromatic substitution : Iodocyclization proceeds via iodonium ion intermediates, stabilized by electron-donating groups (e.g., methoxy substituents) .
  • Radical pathways : Fe-mediated reactions generate indole radicals, confirmed via EPR spectroscopy .
  • Steric effects : Substituents at C9b (e.g., propyl groups) hinder lactonization, favoring indole ring closure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.